molecular formula C20H23NO B3499376 N-cyclopentyl-2-(2-phenylethyl)benzamide

N-cyclopentyl-2-(2-phenylethyl)benzamide

Cat. No.: B3499376
M. Wt: 293.4 g/mol
InChI Key: GAVGROKPQHSXCF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a 2-phenylethyl substituent at the 2-position of the benzamide ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic and aliphatic components, which may influence its pharmacokinetic and pharmacodynamic behavior.

Properties

IUPAC Name

N-cyclopentyl-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(21-18-11-5-6-12-18)19-13-7-4-10-17(19)15-14-16-8-2-1-3-9-16/h1-4,7-10,13,18H,5-6,11-12,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGROKPQHSXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of N-cyclopentyl-2-(2-phenylethyl)benzamide , highlighting variations in substituents and their implications:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Source Evidence
This compound Cyclopentyl (amide N), 2-phenylethyl (benzamide) 335.4 (estimated) Hypothesized CNS activity due to lipophilic groups
N-cyclopentyl-2-(2,2,2-trifluoroethyl)benzamide (5g) Trifluoroethyl (benzamide) 299.3 Enhanced metabolic stability via fluorine substitution
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Chloro, methoxy (benzamide) 289.76 Metabolite of glyburide (antidiabetic); moderate solubility in DMSO
N-cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide Cyclohexyl (amide N), methylphenylacetyl 350.45 Potential neuroleptic activity (benzamide derivatives)
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide (Phenylfentanyl) Piperidinyl core, phenyl groups 412.5 (estimated) Opioid receptor agonist; high potency
Key Observations:
  • Substituent Effects on Lipophilicity : The 2-phenylethyl group in the target compound increases lipophilicity compared to 5g (trifluoroethyl), which may enhance blood-brain barrier penetration .
  • Electron-Withdrawing Groups : Fluorine in 5g improves metabolic stability but reduces aromatic π-π interactions critical for receptor binding .
  • Biological Activity : Compounds like 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide demonstrate that halogen and methoxy groups can confer specific metabolic roles (e.g., glyburide metabolism) .

Pharmacological and Toxicological Profiles

  • Neuroleptic Potential: Benzamide derivatives such as N-cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide are linked to neuroleptic activity (e.g., dopamine D2 antagonism), suggesting the target compound may share similar mechanisms .
  • Toxicity Considerations: Limited data exist for the target compound, but analogs like N-(2-Ethylhexyl)benzamide highlight gaps in chronic toxicity profiles, emphasizing the need for rigorous safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-2-(2-phenylethyl)benzamide
Reactant of Route 2
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